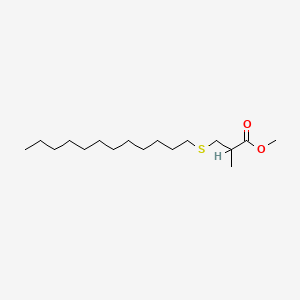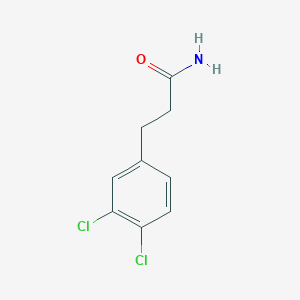
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE
Descripción general
Descripción
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an anilino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method involves the reaction of 3-amino-4-methoxybenzaniline with methyl benzoate under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a benzoic acid derivative, methanol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated and refluxed to ensure complete conversion of the reactants to the desired ester product .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of nitro, sulfonic, or other functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester of benzoic acid, used in various industrial applications.
Uniqueness
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE is unique due to the presence of both a methoxy group and an anilino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
579510-29-5 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
methyl 3-(4-methoxyanilino)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-8-6-12(7-9-14)16-13-5-3-4-11(10-13)15(17)19-2/h3-10,16H,1-2H3 |
Clave InChI |
SKQJOMNLPVBZED-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B8795771.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8795774.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B8795785.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 2-chloro-](/img/structure/B8795791.png)





![3-Bromo-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B8795839.png)

![2-[4-(2-Fluoroethyl)piperazin-1-YL]ethanol](/img/structure/B8795853.png)
